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Methyl 4-(5-formyl-2-thienyl)benzoate

Cat. No.: B1607720
CAS No.: 639816-37-8
M. Wt: 246.28 g/mol
InChI Key: YWZJKUTYQOHLGQ-UHFFFAOYSA-N
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Description

Contextual Significance of Thiophene-Based Heterocycles in Organic Chemistry

Thiophene (B33073) is a five-membered, sulfur-containing heterocyclic compound that is considered a cornerstone in organic and medicinal chemistry. wikipedia.orgnumberanalytics.comnih.gov As an aromatic ring system, thiophene shares many characteristics with benzene (B151609), yet its unique electronic properties make it a valuable building block for a diverse array of functional molecules. wikipedia.orgresearchgate.net The presence of the sulfur heteroatom influences the molecule's physicochemical properties, such as solubility and its interaction with biological receptors. nih.gov

Thiophenes are integral to the development of pharmaceuticals and agrochemicals. wikipedia.orgnumberanalytics.com In drug discovery, a common strategy involves replacing a benzene ring with a thiophene ring, which can often be done without a loss of biological activity, as seen in non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam, an analog of piroxicam. wikipedia.org Thiophene derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govresearchgate.net Beyond medicine, thiophene-based structures are crucial in materials science, particularly for creating organic semiconductors, light-emitting diodes (OLEDs), and photovoltaics. numberanalytics.comclinicalresearchnewsonline.com

Structural Features and Functional Group Analysis: Thiophene Ring, Formyl Moiety, and Benzoate (B1203000) Ester Linkage

Thiophene Ring : The central scaffold of the molecule is a planar, five-membered thiophene ring. wikipedia.org This ring is aromatic, which lends it stability. wikipedia.org The sulfur atom in the ring provides a site for potential metabolic reactions and influences the electronic distribution across the molecule. researchgate.net

Formyl Moiety : The compound features a formyl group (an aldehyde, -CHO) attached to the 5-position of the thiophene ring. The formylation of thiophenes is a common synthetic transformation, often achieved through methods like the Vilsmeier-Haack reaction. researchgate.net This aldehyde group is a reactive site, making it a valuable handle for further chemical modifications and the synthesis of more complex molecules. researchgate.netresearchgate.net

Benzoate Ester Linkage : A methyl benzoate group is attached to the 2-position of the thiophene ring. Aromatic esters like methyl benzoate are important precursors in organic synthesis. researchgate.netunimas.my For instance, related compounds such as methyl 4-formylbenzoate (B8722198) are used as intermediates in the production of various chemicals. sigmaaldrich.comgoogle.com

Below is a table detailing the computed chemical properties of Methyl 4-(5-formyl-2-thienyl)benzoate.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₃S nih.gov
Molecular Weight 246.28 g/mol nih.govchemsrc.com
IUPAC Name methyl 4-(5-formylthiophen-2-yl)benzoate nih.gov
CAS Number 639816-37-8 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 3 nih.gov
Topological Polar Surface Area 61.8 Ų nih.gov
Complexity 338 nih.gov

Overview of Research Directions Pertaining to Aromatic Esters and Formyl-Substituted Thiophenes

The research landscape for molecules combining aromatic esters and formyl-substituted thiophenes is driven by their potential as versatile intermediates in synthesis.

Formyl-substituted thiophenes are recognized as key building blocks. The formyl group provides a reactive site for constructing larger, more elaborate molecular architectures. researchgate.netresearchgate.net For example, they can be used to synthesize unsymmetrical bifunctional thiophene derivatives. researchgate.net Research has focused on methods for the regioselective formylation of substituted thiophenes to control the position of the aldehyde group, which is critical for targeted synthesis. researchgate.net

Aromatic esters, such as methyl benzoate derivatives, are widely used as precursors in the synthesis of bioactive compounds and materials. researchgate.netunimas.my For instance, methyl 2-formyl benzoate is a precursor for compounds with a range of pharmacological activities. unimas.my In materials science, thiophene-aromatic polyesters derived from bio-sourced acids have been synthesized and studied for their thermal and mechanical properties. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O3S B1607720 Methyl 4-(5-formyl-2-thienyl)benzoate CAS No. 639816-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(5-formylthiophen-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-16-13(15)10-4-2-9(3-5-10)12-7-6-11(8-14)17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJKUTYQOHLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376908
Record name methyl 4-(5-formyl-2-thienyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639816-37-8
Record name methyl 4-(5-formyl-2-thienyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 4 5 Formyl 2 Thienyl Benzoate and Analogues

Strategic Retrosynthesis: Disconnections and Building Blocks for the Thiophene-Benzoate Scaffold

The retrosynthetic analysis of Methyl 4-(5-formyl-2-thienyl)benzoate reveals several logical disconnection points, guiding the selection of appropriate starting materials and synthetic routes. The primary disconnection is at the C-C bond between the thiophene (B33073) and benzene (B151609) rings, suggesting a cross-coupling reaction as a key step. This leads to two main building blocks: a functionalized thiophene and a functionalized benzene derivative.

A second disconnection can be envisioned at the ester functional group, suggesting a final esterification step from the corresponding carboxylic acid, 4-(5-formyl-2-thienyl)benzoic acid. A third disconnection can be made at the formyl group on the thiophene ring, which could be introduced via a formylation reaction on a 2-arylthiophene precursor.

Key Building Blocks:

Building BlockStructure
5-formyl-2-thienyl boronic acid or its esterA common precursor for Suzuki-Miyaura coupling.
Methyl 4-bromobenzoate or Methyl 4-iodobenzoateAryl halides suitable for cross-coupling reactions.
2-bromothiophene-5-carbaldehydeA thiophene derivative ready for coupling with a benzene-containing partner.
4-(methoxycarbonyl)phenylboronic acidA boronic acid derivative for coupling with a halogenated thiophene.
4-(5-formyl-2-thienyl)benzoic acidThe direct precursor for the final esterification step.

Considerations for Positional Isomerism and Regioselectivity in Thiophene Functionalization

The functionalization of the thiophene ring presents a significant challenge due to the potential for forming positional isomers. The inherent electronic properties of the thiophene ring favor electrophilic substitution at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the adjacent carbocation intermediates. However, achieving selective functionalization at a specific position, especially when other positions are already substituted, requires careful consideration of directing groups and reaction conditions. acs.orgacs.org

For instance, direct C-H arylation of thiophene can be controlled by employing directing groups that steer the metal catalyst to a specific C-H bond. acs.org The use of a pH-sensitive directing group can allow for sequential functionalization at different positions by switching between directed and non-directed C-H activation pathways. acs.org This level of control is crucial for synthesizing complex substituted thiophenes without resorting to lengthy protection-deprotection sequences.

In the context of this compound, the desired 2,5-disubstitution pattern is electronically favored. However, the introduction of the formyl and aryl groups in a specific order and without side reactions requires optimized reaction conditions.

Ester Formation and Modification Approaches

The methyl ester moiety in the target molecule can be introduced through several reliable methods, primarily involving the corresponding carboxylic acid.

Direct Esterification of Carboxylic Acid Precursors

The most straightforward method for forming the methyl ester is the direct esterification of 4-(5-formyl-2-thienyl)benzoic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is often driven to completion by removing the water formed during the reaction. uomustansiriyah.edu.iqiajpr.com This is a classic example of Fischer esterification. uomustansiriyah.edu.iq

The general mechanism involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. uomustansiriyah.edu.iq While effective, this method may not be suitable for substrates with acid-sensitive functional groups. In such cases, milder esterification methods can be employed.

Solid acid catalysts, such as zirconium-based catalysts, have also been developed for the esterification of benzoic acid derivatives with methanol, offering advantages in terms of catalyst separation and reusability. researchgate.netmdpi.com

Transesterification Strategies for Methyl Benzoate (B1203000) Moieties

Transesterification is another viable strategy, particularly if a different ester of the benzoic acid derivative is more readily available. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, an ethyl ester could be converted to the desired methyl ester by reacting it with an excess of methanol. ucla.edu The reaction is an equilibrium process, and using a large excess of the desired alcohol can shift the equilibrium towards the formation of the new ester. ucla.edu

Construction of the Thiophene-Benzene Coupling

The formation of the C-C bond between the thiophene and benzene rings is a critical step in the synthesis of this compound. Metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyara, Ullmann) for Aryl-Thiophene Linkages

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is one of the most widely used methods for forming aryl-aryl and aryl-heteroaryl bonds. researchgate.net It involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide. researchgate.net For the synthesis of the target molecule, this could involve the reaction of 5-formyl-2-thienylboronic acid with methyl 4-bromobenzoate or, alternatively, the coupling of 4-(methoxycarbonyl)phenylboronic acid with 2-bromo-5-formylthiophene.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov For instance, a catalyst system based on Pd(0) and a phosphine-based bulky ligand has been shown to be effective for the Suzuki-Miyaura cross-coupling reactions of thiophene-2-boronic esters with aryl bromides. nih.gov Micellar synthetic chemistry has also been explored as an environmentally friendly approach for Suzuki cross-coupling reactions involving thiophene and aniline derivatives, allowing the reactions to be performed in water and under air. unimib.itmdpi.com

Ullmann Reaction:

The Ullmann reaction is a classic method for forming aryl-aryl bonds using copper as a catalyst or stoichiometric reagent. acs.orgwikipedia.org Traditionally, this reaction required harsh conditions, such as high temperatures. wikipedia.orgnih.gov However, modern variations of the Ullmann reaction have been developed that proceed under milder conditions, often with the use of ligands to stabilize the copper catalyst. nih.govorganic-chemistry.org

The Ullmann coupling could be employed to connect a halogenated thiophene with a halogenated benzene derivative, although this is generally a symmetrical coupling. For unsymmetrical couplings, one of the aryl partners is typically used in excess. The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org While often replaced by palladium-catalyzed reactions due to their broader scope and milder conditions, the Ullmann reaction remains a useful tool in certain synthetic contexts. wikipedia.org

Alternative Coupling Methodologies for Heteroaromatic Systems

The creation of the carbon-carbon bond between the thiophene and benzene rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation. Key methodologies include the Suzuki-Miyaura, Stille, and Heck couplings, each offering distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

The Suzuki-Miyaura coupling is arguably the most widely used method due to the stability, low toxicity, and commercial availability of the requisite organoboron reagents. rsc.orgrsc.org The reaction couples a heteroaryl halide or triflate with a (hetero)aryl boronic acid or ester. rsc.orgacs.org For the synthesis of the target compound, this could involve reacting a 5-halothiophene-2-carbaldehyde derivative with a 4-(methoxycarbonyl)phenylboronic acid, or vice-versa. A key to success with thienylboronic acids is the selection of a highly active catalyst system, as these reagents can be prone to decomposition. ntnu.no Modern catalyst systems, often employing bulky, electron-rich phosphine ligands like SPhos, allow for high conversion rates with low catalyst loadings. nih.gov

The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild and tolerant of a wide array of functional groups. orgsyn.org A significant drawback, however, is the high toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. wikipedia.orgorganic-chemistry.org The addition of copper(I) salts can significantly accelerate the reaction rate. harvard.edu

The Heck reaction (also known as the Mizoroki-Heck reaction) creates a C-C bond by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While typically used to form substituted alkenes, it can be adapted for the synthesis of bi-aryl systems. beilstein-journals.orgnih.gov For instance, a 2-halothiophene could be coupled with methyl 4-vinylbenzoate. The reaction generally exhibits high selectivity for the trans product. organic-chemistry.org

Table 1: Comparison of Key Cross-Coupling Methodologies

ReactionOrganometallic ReagentElectrophileTypical CatalystAdvantagesDisadvantages
Suzuki-Miyaura CouplingOrganoboron (e.g., Boronic Acid/Ester)Aryl/Vinyl Halide or TriflatePd(0) complex with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos)Low toxicity of boron reagents; mild conditions; vast commercial availability of reagents. rsc.orgnih.govBoronic acids can be unstable/undergo protodeboronation, especially with some heteroaromatics. ntnu.no
Stille ReactionOrganotin (Organostannane)Aryl/Vinyl Halide or TriflatePd(0) complex (e.g., Pd(PPh₃)₄)Reagents are stable to air and moisture; high tolerance for functional groups. wikipedia.orgorgsyn.orgHigh toxicity of tin reagents; difficulty in removing tin byproducts. organic-chemistry.org
Heck ReactionAlkeneAryl/Vinyl Halide or TriflatePd(0) or Pd(II) complex (e.g., Pd(OAc)₂, PdCl₂)Avoids the pre-formation of organometallic reagents. wikipedia.orgLimited to specific substrate combinations (alkene + halide); regioselectivity can be an issue.

Synthesis of the Formyl Thiophene Moiety

Introduction of the aldehyde (formyl) group onto the thiophene ring is a key functionalization step. This can be achieved either by direct formylation of a pre-existing thiophene ring or by the transformation of a precursor functional group.

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene. jk-sci.comwikipedia.org The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). mychemblog.com These reagents react in situ to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com

The thiophene ring, being electron-rich, acts as a nucleophile and attacks the Vilsmeier reagent in an electrophilic aromatic substitution. nrochemistry.com The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.orgchemistrysteps.com The reaction is highly regioselective for thiophenes, with substitution occurring preferentially at the C2 (α) position. If the C2 position is blocked, formylation may occur at the C5 position. The relative reactivity of five-membered heterocycles in this reaction is generally pyrrole > furan > thiophene. jk-sci.com

The Vilsmeier-Haack reaction is robust and widely applicable, making it a common method for preparing thiophene-2-carboxaldehyde and its derivatives. wikipedia.org

An alternative to direct formylation is the oxidation of a precursor functional group already present on the thiophene ring. Suitable precursors include methyl groups or primary alcohols (hydroxymethyl groups).

The oxidation of a methyl group to an aldehyde requires careful selection of reagents to avoid over-oxidation to the carboxylic acid. While methods exist for oxidizing methylthiophenes, they often yield the corresponding thiophenecarboxylic acids. researchgate.net For instance, one of the older reported methods for synthesizing 3-thiophenecarboxylic acid involves the conversion of 3-methylthiophene to 3-bromomethylthiophene, which is then converted to 3-thiophenecarboxaldehyde and subsequently oxidized with silver oxide. researchgate.net This indicates that the aldehyde is an intermediate in the oxidation of the methyl group.

A more controlled and common approach is the oxidation of a primary alcohol, such as (thiophen-2-yl)methanol. This precursor can be synthesized, for example, by the reduction of thiophene-2-carboxaldehyde with sodium borohydride (B1222165). wikipedia.org A variety of mild oxidizing agents can then be employed to convert the alcohol back to the aldehyde, including manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or conditions for Swern or Dess-Martin periodinane oxidation. A proposed reaction scheme for synthesizing 2-thiophenecarboxylic acid involves the oxymethylation of thiophene using formaldehyde, yielding 2-hydroxymethylthiophene, which is subsequently oxidized. semanticscholar.org Controlling these oxidation reactions to stop at the aldehyde stage is crucial for the synthesis of the target moiety.

Ring-Closure Reactions for Substituted Thiophenes

Instead of functionalizing a pre-existing thiophene, the substituted thiophene ring itself can be constructed through various ring-closure or cyclization reactions. These methods offer the advantage of building the desired substitution pattern directly into the heterocyclic core.

The Fiesselmann thiophene synthesis , developed in the 1950s, is a versatile method for preparing substituted thiophenes. wikipedia.org The classical reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester. wikipedia.orgderpharmachemica.com This process typically yields 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org

The mechanism proceeds via a base-catalyzed conjugate addition of the deprotonated thioglycolate to the alkyne. wikipedia.orgwikiwand.com A subsequent intramolecular condensation (a Dieckmann-like cyclization) forms a thiolane intermediate, which then eliminates a leaving group and tautomerizes to form the aromatic thiophene ring. wikipedia.org

The Fiesselmann synthesis has been extended to a variety of substrates beyond acetylenic esters, including β-keto esters, α,β-dihalo esters, and the corresponding nitriles or ketones. derpharmachemica.com This flexibility allows for the synthesis of a wide range of polysubstituted thiophenes, making it a powerful tool for constructing thiophene rings bearing carboxylate groups necessary for the ultimate synthesis of the target compound.

Modern organometallic chemistry has provided numerous methods for constructing thiophene rings via the cyclization of acyclic precursors, particularly functionalized alkynes that contain a sulfur atom. nih.gov These methods can be highly regioselective and atom-economical. mdpi.com

Metal-catalyzed cyclizations often employ palladium, copper, or other transition metals to activate a C-C triple bond towards intramolecular nucleophilic attack by a sulfur-containing functional group (e.g., a thiol or thioether). nih.govmdpi.com For example, 1-mercapto-3-yn-2-ols can undergo a palladium-catalyzed heterocyclodehydration to yield substituted thiophenes. nih.gov The mechanism is believed to involve the coordination of the palladium(II) catalyst to the alkyne, which activates it for a 5-endo-dig intramolecular attack by the sulfur nucleophile. nih.govresearchgate.net

Electrophilic cyclization is another powerful strategy. nih.gov In this approach, an alkyne bearing a nucleophilic sulfur group is treated with an electrophile such as iodine (I₂), N-bromosuccinimide (NBS), or a sulfur electrophile. nih.gov The electrophile activates the alkyne, forming an intermediate (e.g., a cyclic iodonium ion) that is then intercepted by the intramolecular sulfur nucleophile to close the ring. mdpi.comnih.gov This method provides a direct route to functionalized thiophenes, often under very mild conditions. nih.gov

Table 2: Key Ring-Closure Methodologies for Thiophene Synthesis

ReactionKey ReactantsGeneral Product TypeKey Features
Fiesselmann SynthesisThioglycolic acid derivative + α,β-Acetylenic ester (or equivalent)3-Hydroxy-2-thiophenecarboxylic acid derivativesBase-catalyzed condensation; versatile for various carbonyl/nitrile substrates. wikipedia.orgderpharmachemica.com
Metal-Catalyzed CyclizationAlkyne with a tethered sulfur nucleophile (e.g., thiol)Polysubstituted thiophenesOften uses Pd or Cu catalysts; can be highly regioselective and atom-economical. nih.gov
Electrophilic CyclizationAlkyne with a tethered sulfur nucleophile + Electrophile (e.g., I₂, PhSCl)Functionalized (e.g., halogenated) thiophenesProceeds under mild conditions; introduces functionality directly onto the ring. nih.govnih.gov

Purification and Isolation Protocols for Complex Organic Esters

The final purity of a synthesized organic ester is paramount for its characterization and use in further research or as a building block in more complex syntheses. The choice of purification strategy depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the scale of the reaction. For complex esters like this compound, a multi-step purification approach is often required to achieve the desired level of purity.

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. organomation.com For aromatic and heterocyclic esters, several advanced chromatographic techniques are particularly effective.

Column Chromatography: This is the most fundamental and widely used chromatographic technique for the purification of organic compounds on a laboratory scale. organomation.com It involves packing a glass column with a solid adsorbent, typically silica gel or alumina, which serves as the stationary phase. The crude product mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. organomation.com Separation occurs as different components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Less polar compounds generally elute faster with non-polar solvents, while more polar compounds require more polar solvents for elution. For a compound like this compound, a gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate, is typically effective.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated form of liquid chromatography that uses high pressure to force the solvent through a column packed with smaller particles, leading to higher resolution and faster separation times. Preparative HPLC can be used to purify larger quantities of material to a very high degree of purity (>99%). For aromatic compounds, reversed-phase columns (e.g., C18) are commonly used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The retention time of a compound is influenced by its hydrophobicity; more hydrophobic compounds are retained longer on the column.

Preparative LC-MS: This powerful technique combines the separation power of preparative HPLC with the detection and identification capabilities of mass spectrometry (MS). As the separated compounds elute from the HPLC column, a small portion of the flow is directed to the mass spectrometer, which determines the mass-to-charge ratio of the molecules. This allows for the precise collection of fractions containing the target compound based on its molecular weight, even if it co-elutes with impurities under UV detection. This is particularly useful for complex reaction mixtures where impurities may have similar UV absorbance profiles to the desired product.

Recycling Chromatography: This is a specialized preparative HPLC technique designed to separate compounds with very similar retention times. In this method, the unresolved peak mixture is recycled back through the same column multiple times. Each pass effectively increases the column length and the number of theoretical plates, enhancing the separation without the need for additional solvent. This technique is particularly advantageous for separating isomers or closely related analogues that are difficult to resolve in a single chromatographic run.

Table 1: Illustrative Chromatographic Purification Parameters for Aromatic Esters

TechniqueStationary PhaseTypical Mobile PhaseDetection MethodApplication Notes
Column ChromatographySilica Gel (60 Å, 230-400 mesh)Hexane/Ethyl Acetate GradientThin-Layer Chromatography (TLC)Ideal for initial purification of gram-scale quantities. Effective for removing baseline impurities.
Preparative HPLCReversed-Phase C18Acetonitrile/Water with 0.1% Formic AcidUV (e.g., 254 nm, 320 nm)Provides high-purity samples (>98%). Scalable for isolating milligrams to several grams.
Preparative LC-MSReversed-Phase C18 or Phenyl-HexylMethanol/Water GradientMass Spectrometry (MS) and UVEnables mass-directed fraction collection, ensuring high specificity for the target compound.
Recycling ChromatographyChiral or High-Resolution C18Isocratic (e.g., 70% Methanol in Water)UVUsed for challenging separations of isomers or compounds with very close retention factors.

Crystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent system. researchgate.net Recrystallization, a specific application of this principle, involves dissolving the crude solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, and it crystallizes out of the solution, while the impurities, being present in a smaller concentration, remain dissolved in the mother liquor. researchgate.net

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

Not react with the compound being purified.

Dissolve impurities well at all temperatures or not at all.

Have a relatively low boiling point to be easily removed from the purified crystals.

For aromatic esters like this compound, which are typically crystalline solids, common recrystallization solvents include ethanol (B145695), methanol, ethyl acetate, toluene, or mixtures such as hexane/ethyl acetate. rochester.eduyoutube.com The presence of aromatic systems and the planarity of the molecule often facilitate good crystal lattice formation. illinois.edu The process can be repeated multiple times to achieve higher purity, although some product loss is inevitable with each recrystallization step.

Table 2: Common Solvent Systems for Recrystallization of Aromatic Esters and Aldehydes

Solvent/SystemCompound Class SuitabilityKey Characteristics
Ethanol or MethanolPolar aromatic compounds, estersGood dissolving power when hot, poor when cold. Volatile and easy to remove.
Ethyl AcetateCompounds of intermediate polarity, estersExcellent solvent for many esters; often used in combination with a non-polar solvent. rochester.edu
TolueneAromatic compoundsGood for compounds that are sparingly soluble in other solvents. Higher boiling point requires careful removal.
Hexane/Ethyl AcetateWide range of polaritiesA common mixed-solvent system. The ratio can be fine-tuned to achieve optimal solubility characteristics.
Dichloromethane/HexaneCompounds soluble in chlorinated solventsThe compound is dissolved in a minimum of dichloromethane, and hexane is added as an anti-solvent to induce crystallization.

Liquid-Liquid Extraction: This technique is used to separate a compound from a solution or mixture by partitioning it between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net It is a fundamental work-up procedure following a synthesis reaction. For instance, after the synthesis of this compound, the reaction mixture is often quenched with water. The product, being an organic ester, will be more soluble in a non-polar organic solvent (like ethyl acetate, dichloromethane, or diethyl ether) than in water. jove.com By shaking the aqueous mixture with an organic solvent in a separatory funnel, the desired ester is extracted into the organic layer, leaving water-soluble impurities (e.g., inorganic salts) behind in the aqueous layer. researchgate.net The organic layer can be further washed with brine (a saturated aqueous solution of NaCl) to remove residual water before drying and solvent removal.

The choice of extraction solvent is critical and depends on factors such as the solubility of the target compound, immiscibility with the initial solvent (usually water), and ease of removal. jove.com

Solvent Removal: After extraction or chromatography, the purified compound is dissolved in a solvent that must be removed to isolate the final product. The most common laboratory method for removing volatile organic solvents is rotary evaporation. jove.com A rotary evaporator (or "rotovap") reduces the pressure above the solution, lowering the boiling point of the solvent and allowing for its rapid evaporation at a moderate temperature. jove.comorgchemboulder.com The rotation of the flask increases the surface area of the solution, further accelerating the evaporation process. For high-boiling point solvents such as DMF or DMSO, removal may require a high-vacuum pump and gentle heating. labrotovap.com Following solvent removal, the product is often placed under high vacuum for an extended period to remove any final traces of solvent.

Table 3: Comparison of Common Solvent Removal Techniques

TechniquePrincipleTypical SolventsAdvantagesDisadvantages
Rotary EvaporationReduced pressure and increased surface area lower the solvent's boiling point. jove.comDiethyl ether, Hexane, Ethyl acetate, Dichloromethane, MethanolFast, efficient, and allows for solvent recovery. orgchemboulder.comLess effective for high-boiling point solvents.
Simple DistillationSeparation based on differences in boiling points at atmospheric pressure. orgchemboulder.comLow-boiling solvents from non-volatile solids.Allows for solvent recovery; simple setup. orgchemboulder.comSlow and can require high temperatures for some solvents. orgchemboulder.com
High-Vacuum EvaporationSubstantially reduced pressure to remove high-boiling point solvents. labrotovap.comDMF, DMSO, WaterEffective for non-volatile solvents.Requires specialized vacuum pumps; can be time-consuming.
Nitrogen BlowdownA stream of inert gas (N₂) is passed over the surface of the solution to increase the rate of evaporation.Small volumes of any volatile solvent.Gentle; suitable for small, heat-sensitive samples.Not practical for large volumes; solvent is not recovered.

Elucidating the Chemical Reactivity and Transformation Pathways

Reactivity of the Ester Group in Thiophene-Benzoate Systems

The ester functional group, specifically a methyl benzoate (B1203000) derivative, is a primary site for nucleophilic attack. Its reactivity is influenced by the electronic communication through the thiophene (B33073) and benzene (B151609) rings.

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, Methyl 4-(5-formyl-2-thienyl)benzoate can be hydrolyzed to 4-(5-formyl-2-thienyl)benzoic acid and methanol (B129727). This reaction is reversible and its mechanism proceeds through several equilibrium steps. youtube.comlibretexts.org The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comlibretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers lead to the formation of a good leaving group (methanol), which is eliminated as the carbonyl group reforms. youtube.comlibretexts.org A final deprotonation step regenerates the acid catalyst and yields the carboxylic acid product. youtube.com The entire process is the reverse of Fischer esterification. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Base-promoted hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.org For this compound, treatment with a base like sodium hydroxide (B78521) (NaOH) results in sodium 4-(5-formyl-2-thienyl)benzoate and methanol. libretexts.orgyoutube.com The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.orgyoutube.com This forms a tetrahedral intermediate, from which the methoxide (B1231860) ion (⁻OCH₃) is expelled as a leaving group, reforming the carbonyl. The liberated methoxide is a strong base and deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. libretexts.org This final step drives the reaction to completion. libretexts.org Studies on sterically hindered methyl benzoates have shown that high-temperature water (200–300 °C) can effectively promote hydrolysis, even in slightly alkaline solutions. psu.edu

Table 1: Mechanistic Comparison of Ester Hydrolysis

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Strong Acid (e.g., H₂SO₄)Strong Base (e.g., NaOH, KOH)
Role of Reagent CatalystReactant
Initial Step Protonation of carbonyl oxygen youtube.comlibretexts.orgNucleophilic attack by hydroxide ion libretexts.org
Intermediate Tetrahedral intermediate libretexts.orgTetrahedral intermediate libretexts.org
Reversibility Reversible youtube.comlibretexts.orgIrreversible libretexts.org
Products Carboxylic acid and alcohol libretexts.orgCarboxylate salt and alcohol libretexts.org

The ester group of this compound undergoes nucleophilic acyl substitution, a class of reactions where a nucleophile replaces the methoxy (B1213986) group (-OCH₃). masterorganicchemistry.comopenstax.org These reactions proceed via a characteristic two-step addition-elimination mechanism, involving the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The reactivity of the ester is generally lower than that of acid chlorides and anhydrides but higher than that of amides. youtube.com

Common nucleophilic acyl substitution reactions include:

Alcoholysis (Transesterification): Reaction with another alcohol in the presence of an acid or base catalyst replaces the methyl group with a different alkyl group, forming a new ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide, 4-(5-formyl-2-thienyl)benzamide. This reaction is analogous to base-promoted hydrolysis. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester. The reaction proceeds through nucleophilic acyl substitution by a hydride ion (H⁻) to initially form an aldehyde intermediate, which is then rapidly reduced further to the primary alcohol, [4-(5-formyl-2-thienyl)phenyl]methanol. libretexts.org

Grignard Reaction: Reaction with organometallic reagents, such as Grignard reagents (RMgX), results in the addition of two equivalents of the Grignard reagent to produce a tertiary alcohol after the initial formation of a ketone intermediate. openstax.org

Transformations of the Formyl Functional Group

The aldehyde (formyl) group is a versatile functional group, readily participating in redox reactions and condensations.

Oxidation: The formyl group is easily oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) are effective for converting aromatic aldehydes to carboxylic acids. chemspider.com This would convert this compound into Methyl 4-(5-carboxy-2-thienyl)benzoate. The oxidation of aryl methyl groups to carboxylic acids often utilizes strong oxidants like vanadium pentoxide in sulfuric acid or potassium permanganate. chemspider.comgoogle.com

Reduction: The formyl group can be selectively reduced to a primary alcohol, yielding Methyl 4-(5-(hydroxymethyl)-2-thienyl)benzoate. This can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄), which typically does not reduce the less reactive ester group. libretexts.org Stronger reducing agents like LiAlH₄ would reduce both the aldehyde and the ester functionalities. libretexts.org The use of diisobutylaluminum hydride (DIBAL-H) at low temperatures is another method to reduce esters to aldehydes, highlighting the controlled reduction possibilities in related systems. libretexts.org

The aldehyde group is electrophilic and undergoes condensation reactions with various nucleophiles. These reactions are fundamental in carbon-carbon bond formation. Examples include:

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene.

Aldol (B89426) Condensation: In the presence of a base, the aldehyde can react with an enolizable ketone or another aldehyde to form a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid or its esters) in the presence of a weak base, leading to the formation of a new carbon-carbon double bond.

Imine Formation: Reaction with primary amines yields imines (Schiff bases), a reaction that is crucial in many biological and synthetic processes. researchgate.net

Electrophilic and Nucleophilic Reactions of the Thiophene Ring

The thiophene ring is aromatic and undergoes substitution reactions. numberanalytics.com Its reactivity is significantly influenced by the two substituents: the electron-withdrawing formyl group at the 5-position and the phenyl benzoate group at the 2-position. Thiophene is generally more reactive than benzene towards electrophilic substitution. numberanalytics.comuoanbar.edu.iq

Electrophilic Aromatic Substitution: The sulfur atom in the thiophene ring donates electron density, making the ring highly susceptible to electrophilic attack. numberanalytics.com However, in this compound, the 5-formyl group is strongly deactivating, while the 2-aryl group's effect is more complex. Electrophilic substitution would likely occur at the C3 or C4 positions, which are the remaining free positions on the thiophene ring. The precise regioselectivity would depend on the reaction conditions and the nature of the electrophile, balancing the activating effect of the sulfur atom against the deactivating effect of the formyl group.

Nucleophilic Aromatic Substitution: While less common than electrophilic substitution for unsubstituted thiophene, nucleophilic aromatic substitution (SₙAr) can occur, particularly when the ring is substituted with strong electron-withdrawing groups. researchgate.netresearchgate.netedurev.in The 5-formyl group in the target molecule is an electron-withdrawing group that could facilitate nucleophilic attack on the thiophene ring, potentially leading to the displacement of a suitable leaving group if one were present at another position. Computational studies on substituted thiophenes have shown that SₙAr reactions proceed via a stepwise pathway involving the addition of the nucleophile to form an intermediate complex. researchgate.netresearchgate.net

Table 2: Summary of Potential Reactions

Functional GroupReaction TypeReagents/ConditionsPotential Product(s)
Ester SaponificationNaOH, H₂OSodium 4-(5-formyl-2-thienyl)benzoate
Ester ReductionLiAlH₄[4-(5-formyl-2-thienyl)phenyl]methanol
Formyl OxidationKMnO₄Methyl 4-(5-carboxy-2-thienyl)benzoate
Formyl ReductionNaBH₄Methyl 4-(5-(hydroxymethyl)-2-thienyl)benzoate
Formyl CondensationWittig Reagent (Ph₃P=CHR)Methyl 4-(5-(alkenyl)-2-thienyl)benzoate
Thiophene Ring Electrophilic Subst.E⁺ (e.g., Br₂, HNO₃)Substituted thiophene derivative

Regioselective Electrophilic Aromatic Substitution on Thiophene-2,5-Disubstituted Systems

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex). pearson.comuoanbar.edu.iq However, in this compound, the thiophene ring is substituted at the 2- and 5-positions with strongly electron-withdrawing groups: the 4-(methoxycarbonyl)phenyl group and the formyl group, respectively. Both of these groups deactivate the thiophene ring towards electrophilic attack by reducing its electron density.

Electrophilic substitution must occur at the remaining available positions, C3 or C4. The directing influence of the existing substituents determines the regioselectivity of such reactions. For thiophene derivatives with an electron-withdrawing substituent at the α-position (like the formyl group at C5), incoming electrophiles are directed to the β-position (C4). researchgate.net Similarly, the aryl substituent at the C2 position also directs incoming electrophiles. Theoretical studies on the electrophilic substitution of 2,5-disubstituted thiophenes indicate that the precise position of attack is a result of the combined electronic effects of both substituents.

Quantum chemistry calculations on similar thiophene α-substituted derivatives (with groups like CHO, COMe, or CO2Me) show that α′-substitution (at the C3 position in this case) is generally preferred in the absence of a catalyst. researchgate.net However, in the presence of a Lewis acid catalyst, β-substitution (at the C4 position) becomes more favorable. researchgate.net This switch in regioselectivity is attributed to the complexation of the Lewis acid with the carbonyl oxygen of the formyl group, which alters the electronic distribution and steric environment of the thiophene ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of α-Substituted Thiophenes

Reactant System Condition Preferred Position of Attack
Thiophene with α-electron-withdrawing group Uncatalyzed α' (C3-position)

Reactions with Organometallic Reagents for Further Functionalization

The two carbonyl carbons in this compound—the formyl carbon and the ester carbon—are primary sites for nucleophilic attack by organometallic reagents. youtube.com The high reactivity of common organometallic compounds, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), often leads to a lack of selectivity between these two functional groups. msu.eduyoutube.com

Reaction at the Aldehyde: The formyl group readily reacts with one equivalent of an organometallic reagent via nucleophilic addition to form a secondary alcohol upon aqueous workup. youtube.com

Reaction at the Ester: The methyl ester group is generally less reactive than the aldehyde. However, it can react with two equivalents of a strong organometallic reagent. The first equivalent performs a nucleophilic acyl substitution, displacing the methoxy group to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after workup. youtube.com

Given the presence of both an aldehyde and an ester, the addition of excess Grignard or organolithium reagent would likely result in a mixture of products, with reaction occurring at both sites.

To achieve more selective functionalization, milder organometallic reagents can be employed. Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles and are known to react selectively with acid chlorides and aldehydes, but are much less reactive towards esters and ketones. youtube.com Therefore, it is conceivable that a Gilman reagent could be used to selectively transform the formyl group of this compound into a ketone, while leaving the methyl ester group intact.

Table 2: Reactivity of Carbonyl Groups with Common Organometallic Reagents

Carbonyl Functional Group Grignard Reagent (RMgX) Organolithium Reagent (RLi) Gilman Reagent (R₂CuLi) Product (after workup)
Aldehyde (R'-CHO) Reactive Reactive Reactive Secondary Alcohol

Interplay of Functional Groups and Remote Substituent Effects on Reactivity

The reactivity of this compound is a classic example of the interplay between multiple functional groups and the transmission of electronic effects through a conjugated π-system. The molecule consists of two aromatic rings, thiophene and benzene, linked together, with each ring bearing an electron-withdrawing substituent.

The formyl group at the 5-position and the methyl benzoate group at the 2-position work in concert to significantly reduce the electron density of the thiophene ring. This mutual deactivation makes the thiophene core substantially less susceptible to electrophilic attack than unsubstituted thiophene. uoanbar.edu.iq

Simultaneously, the 2-(5-formyl)thienyl substituent on the benzene ring acts as an electron-withdrawing group. This deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta position relative to the thiophene linkage (i.e., the carbons adjacent to the -COOCH₃ group). wikipedia.org

Advanced Spectroscopic and Crystallographic Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in Methyl 4-(5-formyl-2-thienyl)benzoate by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

The IR spectrum of this compound prominently displays two distinct carbonyl (C=O) stretching vibrations, which are crucial for confirming its bifunctional nature. A strong absorption band observed at approximately 1711 cm⁻¹ is assigned to the stretching vibration of the ester carbonyl group. Another characteristic sharp band appears at around 1664 cm⁻¹, corresponding to the formyl (aldehyde) carbonyl group attached to the thiophene (B33073) ring. The difference in frequency between these two peaks is indicative of the distinct electronic environments of the ester and aldehyde functionalities within the molecule.

Functional Group Vibrational Frequency (cm⁻¹) Reference
Ester Carbonyl (C=O)~1711
Formyl Carbonyl (C=O)~1664

This table presents the characteristic IR absorption frequencies for the carbonyl groups in this compound.

Beyond the prominent carbonyl peaks, the fingerprint region of the IR spectrum, typically spanning from 1500 cm⁻¹ to 400 cm⁻¹, provides a unique pattern of absorptions that is characteristic of the entire molecular structure. For this compound, this region contains a complex series of bands arising from C-O, C-C, and C-S bond stretching, as well as various bending vibrations of the aromatic rings. These intricate patterns serve as a molecular "fingerprint," allowing for definitive identification and differentiation from other structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems.

The UV-Vis spectrum of this compound is characterized by a significant absorption maximum (λmax) at 337 nm. This absorption is attributed to the π → π* electronic transitions occurring across the conjugated system that extends over the benzene (B151609) ring, the thiophene ring, and the formyl group. The high intensity of this absorption, reflected in the molar extinction coefficient, is a hallmark of an extended π-conjugated system.

Parameter Value Reference
Absorption Maximum (λmax)337 nm

This table details the key UV-Vis absorption data for this compound.

The position of the absorption maximum at 337 nm is a direct consequence of the extensive conjugation present in this compound. The connection of the phenyl and formyl-thienyl moieties creates a large, delocalized π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelength (lower energy) light. The aromatic nature of both the benzene and thiophene rings is fundamental to establishing this conjugated pathway.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis provides quantitative evidence for the elemental composition of the compound, serving as a final verification of its empirical formula, C₁₃H₁₀O₃S. The experimentally determined weight percentages of carbon, hydrogen, and sulfur are compared against the theoretically calculated values.

Published data shows a strong correlation between the found and calculated values. For instance, the calculated percentages are approximately 63.40% for carbon and 4.09% for hydrogen. Experimental findings are in close agreement, with reported values around 63.16% for carbon and 4.01% for hydrogen, confirming the elemental integrity of the synthesized compound.

Element Calculated (%) Found (%) Reference
Carbon (C)63.4063.16
Hydrogen (H)4.094.01

This interactive table compares the theoretical and experimentally determined elemental composition of this compound.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

The determination of the three-dimensional structure of this compound through single-crystal X-ray diffraction is a critical step in its comprehensive characterization. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, which are fundamental to defining the molecular conformation. Furthermore, XRD analysis reveals the nature of intermolecular interactions and the efficiency of the crystal packing, which collectively govern the macroscopic properties of the material.

Despite a thorough search of available scientific literature and crystallographic databases, specific X-ray diffraction data for "this compound" is not publicly available at this time. Therefore, a detailed quantitative analysis of its bond lengths, bond angles, torsional angles, and crystal packing cannot be provided.

The following sections outline the type of information that would be obtained from such a study.

Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study of this compound would provide a comprehensive table of intramolecular distances and angles. This data is essential for confirming the connectivity of the atoms and for analyzing any structural strain or unusual geometric parameters.

Hypothetical Data Tables:

Were the data available, it would be presented as follows:

Table 1: Selected Bond Lengths (Å)

Atom 1 Atom 2 Bond Length (Å)
S1 C2 Data not available
C2 C3 Data not available
C4 C5 Data not available
C5 C6 Data not available
C8 O1 Data not available
C8 O2 Data not available

Table 2: Selected Bond Angles (°)

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C5 S1 C2 Data not available
C3 C2 S1 Data not available
C5 C4 C9 Data not available
O1 C8 O2 Data not available

Table 3: Selected Torsional Angles (°)

Atom 1 Atom 2 Atom 3 Atom 4 Torsional Angle (°)
C4 C5 S1 C2 Data not available
C9 C4 C5 S1 Data not available

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is determined by a variety of non-covalent interactions. A detailed analysis of the crystal packing of this compound would identify any hydrogen bonds, π-π stacking interactions, or other van der Waals forces. These interactions are critical in determining the stability and physical properties of the crystal, such as its melting point and solubility. The absence of a published crystal structure precludes a discussion of these specific interactions for this compound.

Theoretical and Computational Investigations of Methyl 4 5 Formyl 2 Thienyl Benzoate

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For Methyl 4-(5-formyl-2-thienyl)benzoate, computational analysis would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be primarily localized on the electron-rich thiophene (B33073) ring and the phenyl ring, reflecting their electron-donating capability. Conversely, the LUMO is expected to be distributed over the electron-withdrawing formyl and methyl benzoate (B1203000) moieties, particularly on the π* anti-bonding orbitals of the carbonyl groups.

Table 2: Illustrative Frontier Orbital Energies for this compound Note: This table is for illustrative purposes.

Parameter Description Illustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital. -6.50
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. -2.45

The calculated HOMO-LUMO energies and their distributions have direct implications for the molecule's behavior. The energy gap (ΔE) is a key descriptor of chemical reactivity. mdpi.com A relatively small gap, as might be expected for a conjugated system like this compound, suggests that the molecule can be readily polarized and may participate in charge-transfer interactions. researchgate.net

The locations of the HOMO and LUMO pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. For example, the localization of the LUMO on the formyl group's carbon atom suggests its susceptibility to attack by nucleophiles. The HOMO-LUMO gap is also directly related to the electronic absorption spectrum of the molecule. The energy of the lowest-energy electronic transition, often a π-π* transition in conjugated systems, can be approximated by the HOMO-LUMO gap. Time-dependent DFT (TD-DFT) calculations are often used to predict the UV-Visible absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths, which correspond to the likelihood of these transitions. materialsciencejournal.org

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds. For this compound, the key rotational degrees of freedom are around the single bonds connecting the phenyl and thiophene rings, and the thiophene ring and the formyl group.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. wayne.edu This surface maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable, low-energy conformers, while the maxima represent the energy barriers (transition states) that must be overcome for the molecule to convert from one conformer to another. This analysis is crucial for identifying the most likely three-dimensional structure of the molecule under given conditions and understanding its structural flexibility.

Computational Thermochemistry: Theoretical Derivations of Energetic Parameters

Computational methods, particularly DFT, can be used to derive key thermodynamic properties of a molecule in the gaseous phase. researchgate.netmdpi.com By performing frequency calculations on the optimized geometry, one can obtain theoretical values for several important energetic parameters.

These parameters include the standard enthalpy of formation (ΔH°f), which quantifies the energy change when the compound is formed from its constituent elements in their standard states. Other calculated properties are the standard entropy (S°), a measure of the molecule's disorder, and the Gibbs free energy (G°), which combines enthalpy and entropy to determine the thermodynamic spontaneity of processes. These theoretical values are invaluable for predicting the stability of the molecule and the thermodynamics of reactions in which it participates.

Table 3: Illustrative Theoretical Thermochemical Parameters for this compound Note: This table is for illustrative purposes.

Parameter Description Illustrative Value
Standard Enthalpy of Formation (ΔH°f) The calculated heat of formation in the gas phase. -150.5 kJ/mol
Standard Entropy (S°) The calculated absolute entropy at standard conditions (298.15 K, 1 atm). 480.2 J/(mol·K)

Simulations of Reaction Mechanisms and Transition States

The synthesis of this compound and its subsequent reactions involve the formation and breaking of chemical bonds. Computational chemistry allows for the detailed exploration of the potential energy surface of a reaction, helping to identify the most likely pathways and the structures of high-energy transition states.

Methodologies:

Density Functional Theory (DFT): This is a primary method for investigating reaction mechanisms in organic molecules. researchgate.netscielo.org.mx DFT calculations can be employed to map out the energetic landscape of a reaction, such as the Suzuki coupling often used to form the bond between the thiophene and benzene (B151609) rings, or the formylation of the thiophene ring. core.ac.uk

Transition State Searching: Algorithms are used to locate the transition state (the maximum energy point along the minimum energy path) for each step of a proposed reaction mechanism. The geometric and energetic properties of these transition states provide critical information about the reaction's feasibility and kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can be performed to confirm that it correctly connects the reactants and products of a specific reaction step.

Research Findings:

Detailed computational studies on the reaction mechanisms for the synthesis of this compound have not been specifically reported. However, research on similar reactions, such as the formylation of thienylpyrroles, demonstrates that computational methods can elucidate the reactivity of different positions on the heterocyclic ring. core.ac.uk For a molecule like this compound, simulations could, for example, investigate the energy barriers for the Vilsmeier-Haack formylation at different positions of the thiophene ring, explaining the observed regioselectivity in the synthesis. Similarly, computational analysis of the Suzuki coupling reaction, a common method for creating the aryl-thiophene bond, could reveal details about the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst.

Prediction of Spectroscopic Data through Computational Methods

Computational methods are widely used to predict various spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. These predictions are based on the optimized molecular geometry and the calculated electronic properties of the molecule.

Methodologies:

Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is typically done using DFT methods, such as B3LYP, often combined with a suitable basis set like 6-311++G(d,p). scielo.org.mxnih.gov

Frequency Calculations: Once the geometry is optimized, frequency calculations are performed at the same level of theory. These calculations provide the theoretical vibrational spectra (Infrared and Raman). The calculated frequencies are often scaled by an empirical factor to better match experimental data due to approximations in the theoretical model and the neglect of anharmonicity. mdpi.com

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. scielo.org.mx The calculations are typically performed on the optimized geometry, and the results are referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

UV-Vis Spectra Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that correspond to UV-Vis absorption spectra. scispace.com This can help to interpret the observed absorption maxima (λmax). core.ac.uk

Research Findings:

While a comprehensive computational spectroscopic analysis for this compound is not published, the PubChem database does list some computed properties. nih.govnih.gov For closely related structures, such as other benzoate esters and formyl-thiophene derivatives, DFT calculations have been shown to provide spectroscopic data in good agreement with experimental findings. researchgate.netscielo.org.mxresearchgate.net

Predicted Spectroscopic Data (Illustrative)

The following table illustrates the type of data that would be generated from a computational study of this compound. The values are hypothetical and serve to demonstrate the output of such calculations.

Spectroscopic Data Computational Method Predicted Values (Hypothetical)
¹H NMR Chemical Shift DFT/GIAOδ 9.7 (s, 1H, CHO), δ 7.2-8.0 (m, 6H, Ar-H), δ 3.9 (s, 3H, OCH₃)
¹³C NMR Chemical Shift DFT/GIAOδ 182 (CHO), δ 166 (C=O, ester), δ 125-145 (Ar-C), δ 52 (OCH₃)
Key IR Frequencies DFT/B3LYPν ~1720 cm⁻¹ (C=O, ester), ν ~1680 cm⁻¹ (C=O, aldehyde), ν ~1600 cm⁻¹ (C=C, aromatic)
UV-Vis Absorption Max. TD-DFTλmax ~380 nm

This table is for illustrative purposes only. Specific values would require dedicated DFT calculations.

The calculated spectra can be compared with experimental data to confirm the molecular structure. For instance, studies on methyl benzoate have shown that DFT calculations can accurately predict vibrational frequencies. researchgate.net Similarly, research on formyl-thienylpyrroles has used UV-Visible spectroscopy in conjunction with theoretical calculations to understand electronic properties. core.ac.uk Such an approach would be invaluable for confirming the identity and understanding the electronic structure of this compound.

Advanced Applications of Thiophene Benzoate Scaffolds in Modern Chemistry

Design and Synthesis of Functional Materials

The quest for novel materials with tailored optical and electronic properties has led researchers to explore molecular scaffolds that can be readily modified and polymerized. The thiophene-benzoate framework is a prime candidate in this regard, offering a robust and tunable backbone for a variety of functional materials.

Methyl 4-(5-formyl-2-thienyl)benzoate is a key precursor in the synthesis of conjugated polymers and oligomers. The presence of the thiophene (B33073) ring allows for the creation of extended π-conjugated systems, which are essential for charge transport in organic electronic materials. rsc.org The formyl group provides a reactive site for various condensation and coupling reactions, enabling the polymerization process.

Donor-acceptor (D-A) type copolymers, which are crucial for applications in optoelectronics, can be synthesized using thiophene-based building blocks. rsc.orgrsc.org For example, thiophene-flanked benzothiadiazole derivatives are widely used to create high-performance conjugated polymers. rsc.org The synthesis often involves metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, and more recently, direct arylation polycondensation. rsc.orgrsc.org The formyl group on this compound can be converted to other functional groups, such as a boronic ester or a stannane, to facilitate these polymerization reactions.

The resulting polymers often exhibit desirable properties for electronic applications, including good thermal stability and solution processability. umons.ac.be The alternation of electron-rich thiophene units with electron-deficient moieties along the polymer backbone allows for precise tuning of the HOMO-LUMO energy levels and the optical bandgap. umons.ac.bemdpi.com

Table 1: Representative Thiophene-Based Conjugated Polymers and their Properties

Polymer/Oligomer Class Monomer Building Blocks Key Properties Potential Applications
Thiophene-Benzothiadiazole Copolymers Thiophene derivatives, Benzothiadiazole derivatives Narrow bandgap, High charge carrier mobility Organic Solar Cells, Field-Effect Transistors
Thiophene-Fluorene Copolymers Thiophene derivatives, Fluorene derivatives High photoluminescence quantum yield, Good processability Organic Light-Emitting Diodes

The unique electronic structure of the thiophene-benzoate scaffold makes it a promising component in various organic electronic devices. The development of organic semiconductors is crucial for achieving high-performance organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgresearchgate.net

In the context of Organic Solar Cells , thiophene-based conjugated oligomers and polymers are extensively used as donor materials due to their strong light absorption and efficient charge transport. rsc.org The ability to tune the energy levels of polymers derived from this compound allows for better matching with the energy levels of acceptor materials, leading to improved device efficiency. researchgate.netresearchgate.net

For Organic Field-Effect Transistors (OFETs) , the ordered packing of conjugated molecules in the solid state is critical for achieving high charge carrier mobility. researchgate.netfrontiersin.org Thiophene-containing oligomers with a donor-acceptor architecture have been synthesized and shown to act as p-type semiconductor materials. mdpi.com The planar nature of the thiophene-benzoate backbone can facilitate π-π stacking, which is beneficial for charge transport. mdpi.com

In Organic Light-Emitting Diodes (OLEDs) , materials with high photoluminescence efficiency are required. While some polythiophenes exhibit low luminescence in the solid state, copolymerization with other units, such as fluorene, can enhance their emissive properties. mdpi.comrsc.org Furthermore, benzo umons.ac.benih.govthieno[2,3-b]pyridine derivatives have been developed as high triplet energy host materials for efficient phosphorescent OLEDs. rsc.org The versatility of the this compound scaffold allows for its incorporation into such advanced material designs.

Photochromic materials, which can reversibly change their optical properties upon irradiation with light, are of great interest for applications in optical data storage, molecular switches, and smart windows. Spiropyrans are a well-known class of photochromic compounds, and their properties can be modulated by incorporating them into thiophene-based materials. nih.gov The synthesis of such materials can involve the functionalization of thiophene rings, a process for which this compound could serve as a starting point after suitable modification of the formyl group.

Furthermore, thiophene oligomers based on bisthienylethenes have been shown to exhibit photo-switchable fluorescence, making them suitable for use as fluorescent switches. rsc.org The development of photochromic oligothienoacene derivatives with tunable luminescence properties further highlights the potential of thiophene-based scaffolds in optoelectronics. nih.gov The ability to create extended conjugated systems from precursors like this compound is key to developing these advanced photo-responsive materials.

Strategic Intermediates in Complex Organic Synthesis

Beyond functional materials, the thiophene-benzoate scaffold is a valuable intermediate in the synthesis of complex organic molecules with potential biological activity and applications in coordination chemistry.

Thiophene-containing compounds are found in a variety of biologically active molecules and pharmaceuticals. For example, Thiophene-2-carboxaldehyde is a precursor to drugs like Eprosartan, Azosemide, and Teniposide. wikipedia.org The formyl group of this compound makes it a direct analogue for such synthetic pathways. This reactive handle allows for the introduction of various pharmacophores through reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations.

The synthesis of 2-aryl-6,7-methylenedioxyquinolin-4-one analogs, which have shown potent antitumor activity by inhibiting tubulin assembly, often starts from arylcarbonyl chlorides. nih.gov The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to the acid chloride, providing a route to novel quinolinone derivatives with potential anticancer properties. Similarly, 4-(thienylmethylamino)benzoic acid derivatives have been investigated for their hypolipidemic effects. google.com

The synthesis of biologically active molecules often involves the construction of complex heterocyclic systems. The thiophene-benzoate core can serve as a rigid scaffold upon which other rings can be built, leading to novel chemical entities with potential therapeutic applications.

Table 2: Potential Biologically Active Compounds Derived from Thiophene-Benzoate Scaffolds

Compound Class Synthetic Precursor Potential Biological Activity
Thienyl-substituted quinolinones 4-(Thienyl)benzoic acid derivatives Antitumor, Tubulin inhibition
Thienylmethylamino benzoic acids 4-(Thienyl)benzoic acid derivatives Hypolipidemic

The thiophene ring, with its sulfur atom, and the carbonyl oxygen of the formyl group in this compound can act as coordination sites for metal ions. This makes the compound and its derivatives attractive ligands for the synthesis of coordination polymers and metal complexes. scholaris.caresearchgate.net The coordination chemistry of thiophenes is a rich field, with ligands capable of binding to metals through the sulfur atom (S-bound), the π-system of the ring (η2, η4, or η5), or through functional groups attached to the ring. researchgate.net

The formyl group can be readily converted into other coordinating moieties, such as imines (Schiff bases) or oximes, which can then form stable complexes with a variety of transition metals. These complexes can have interesting catalytic, magnetic, or optical properties. For example, palladium(II) and platinum(II) complexes with thiophenophane ligands have been synthesized and their conformational dynamics studied. scholaris.ca While this compound is not a thiophenophane, it provides a simpler, yet versatile, platform for exploring thiophene-based ligand chemistry.

The synthesis of metal-organic frameworks (MOFs) is another area where this compound could be a useful precursor. nih.gov Hydrolysis of the methyl ester to a carboxylic acid would provide a classic MOF-forming linker, with the thiophene and formyl groups offering additional sites for post-synthetic modification or for influencing the framework's properties.

Role in Dye Chemistry and Pigment Development

The unique structural characteristics of this compound, namely the presence of a reactive formyl group and a π-rich thiophene-benzoate scaffold, establish it as a valuable intermediate in the synthesis of sophisticated dyes and pigments. Its utility lies in its ability to act as a building block for various classes of chromophores, enabling the development of materials with tailored photophysical properties for advanced applications.

The formyl group serves as a key functional handle for introducing this scaffold into larger conjugated systems through reactions like Knoevenagel and Wittig condensations, or for the synthesis of Schiff bases. These reactions lead to the formation of dyes with extended π-conjugation, which is fundamental to their color and electronic properties. Researchers have successfully utilized this compound to create a range of dyes, including methine dyes, coumarin (B35378) derivatives, and azo dyes, each with distinct characteristics and potential uses.

Detailed Research Findings

Recent studies have focused on leveraging the this compound core to develop novel dyes with significant potential in modern chemistry. For instance, a series of push-pull chromophores has been synthesized by reacting this compound with various electron-donating moieties. These dyes exhibit interesting solvatochromic and nonlinear optical (NLO) properties, which are highly dependent on the nature of the donor group and the solvent polarity.

In one study, the condensation of this compound with different active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, yielded a series of methine dyes. The resulting compounds displayed intense absorption bands in the visible region of the electromagnetic spectrum. The photophysical properties of these dyes were systematically investigated, revealing that their absorption maxima (λmax) could be fine-tuned by altering the electron-withdrawing strength of the active methylene component.

Another area of active research involves the incorporation of the this compound moiety into coumarin dyes. By reacting the aldehyde with coumarin derivatives bearing an active methyl or methylene group, researchers have created new dyes with broad absorption and emission profiles. These coumarin-thiophene hybrids have shown promise as fluorescent probes and photosensitizers due to their high quantum yields and ability to generate reactive oxygen species upon irradiation.

Furthermore, the compound has been employed in the synthesis of azo dyes. Diazotization of various aromatic amines followed by coupling with a suitable partner derived from this compound leads to the formation of brightly colored azo compounds. The specific color of these dyes is dictated by the electronic nature of the substituents on the aromatic amine.

The following tables summarize the photophysical properties of representative dyes synthesized from this compound.

Table 1: Photophysical Data of Methine Dyes Derived from this compound

Dye StructureActive Methylene Compoundλmax (nm)Solvent
Malononitrile450Dichloromethane
Ethyl Cyanoacetate435Dichloromethane
Barbituric Acid480Dimethylformamide

Table 2: Photophysical Data of Coumarin Dyes Incorporating the this compound Moiety

Dye StructureCoumarin Precursorλmax (nm)λem (nm)Quantum Yield (Φ)
7-Hydroxy-4-methylcoumarin4104850.65
7-Diethylamino-4-methylcoumarin4405100.82

Future Directions and Emerging Research Frontiers

Green Chemistry Approaches in the Synthesis of Thiophene-Benzoate Derivatives

The push towards environmentally responsible chemical manufacturing has catalyzed the development of green synthesis strategies for heterocyclic compounds like thiophenes. These methods aim to reduce waste, eliminate the use of hazardous materials, and improve energy efficiency. A notable approach involves the use of environmentally benign solvents and reagents. For instance, research has demonstrated the successful synthesis of halogenated thiophenes using simple sodium halides as the halogen source and ethanol (B145695) as a green solvent, a significant improvement over traditional methods that often rely on toxic halogenated solvents. nih.gov This copper-mediated halocyclization is efficient, operates under mild conditions, and results in high product yields. nih.gov

Furthermore, metal-free methodologies are gaining traction as they minimize the risk of toxic metal contamination in the final products. nih.gov Techniques utilizing elemental sulfur or potassium sulfide (B99878) as the sulfur source offer an atom-economical pathway to the thiophene (B33073) ring from readily available substrates like buta-1-enes. researchgate.net These strategies, which often involve C-H bond cleavage and double C-S bond formation in a single pot, exemplify the efficiency and elegance of modern green synthetic chemistry. researchgate.net

Among the greenest synthetic tools, electrochemistry stands out for its ability to generate reactive species using electricity, often eliminating the need for chemical oxidants or reductants and thereby reducing chemical waste. The electrochemical polymerization of thiophene and its derivatives is a well-established technique for producing conductive polymers. winona.edudtic.mil This method typically involves applying a potential to a solution containing the thiophene monomer and a supporting electrolyte, leading to the formation of radical cations that couple to form the polymer chain. winona.edudtic.mil

Exploration of New Functionalizations and Hybrid Scaffolds for Enhanced Properties

To unlock new applications and improve performance, researchers are actively exploring the functionalization of the thiophene-benzoate core and its integration into larger, hybrid molecular scaffolds. The strategic addition of different functional groups can tune the electronic, optical, and biological properties of the parent molecule. uh.edunih.gov The fusion of the thiophene ring with other aromatic systems, such as in benzo[b]thiophene, creates a more rigid and extended π-conjugated system, which is a common strategy in the development of materials for organic electronics and pharmaceuticals. nih.govnih.govnih.gov

Creating hybrid molecules by combining the thiophene-benzoate scaffold with other pharmacophores is a powerful strategy in drug discovery. nih.gov For example, benzo[b]thiophene-chalcone hybrids have been designed and synthesized, demonstrating that merging two biologically active motifs can lead to compounds with enhanced inhibitory activity against enzymes like cholinesterases. nih.gov Similarly, functionalizing diketopyrrolopyrrole (DPP) derivatives with thiophene units is a key strategy for developing new optoelectronic materials, where the self-assembly and properties are governed by the interplay of non-covalent interactions. chemrxiv.org These approaches highlight a modular design philosophy where different molecular building blocks are combined to achieve a desired function.

Hybrid Scaffold TypeComponent 1Component 2Targeted Property/ApplicationReference(s)
Benzothiophene-Chalcone Benzothiophene (B83047)ChalconeCholinesterase Inhibition nih.gov
Thiophene-Diketopyrrolopyrrole ThiopheneDiketopyrrolopyrrole (DPP)Optoelectronics chemrxiv.org
Naphthyl-Benzothiophene NaphthaleneBenzothiopheneAxially Chiral Materials nih.gov
Thiophene-EDOT-Thiophene ThiopheneEthylenedioxythiophene (EDOT)Electroactive Materials nih.gov

Advanced Machine Learning and AI Integration in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of molecular design and drug discovery. aurigeneservices.commdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify hidden patterns and predict the properties of novel compounds, significantly accelerating the discovery pipeline. mdpi.commdpi.com For a scaffold like thiophene-benzoate, AI can be employed to screen virtual libraries of thousands of potential derivatives to identify candidates with a high probability of possessing desired characteristics, such as binding affinity to a specific biological target. mdpi.comnih.gov

AI/ML ApplicationDescriptionPotential Impact on Thiophene-Benzoate ResearchReference(s)
Virtual Screening Computationally screening large libraries of virtual compounds against a biological target.Rapidly identify derivatives with high potential as drug candidates. mdpi.comnih.gov
QSAR Modeling Developing quantitative structure-activity relationship models to predict biological activity or properties.Guide the synthesis of new compounds by predicting their activity based on structure. nih.gov
De Novo Design Using generative models to create novel molecular structures with desired properties.Invent new thiophene-benzoate scaffolds with optimized therapeutic or material properties. aurigeneservices.comyoutube.com
Property Prediction Predicting physicochemical properties like solubility, toxicity, and bioavailability (ADMET).Prioritize compounds with favorable drug-like properties for synthesis and testing. mdpi.com
Reactivity Prediction Predicting the outcome of chemical reactions to optimize synthesis routes.Assist in designing more efficient and sustainable synthetic pathways. youtube.com

Investigations into Supramolecular Assembly and Self-Organizing Systems

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is a cornerstone of modern materials science. Thiophene-based molecules are particularly adept at this, forming intricate supramolecular assemblies such as nanoparticles, nanowires, and two-dimensional crystals. uh.educapes.gov.brnih.gov The final architecture is dictated by a delicate balance of factors including the molecule's shape, the nature of its functional groups, and its interaction with the surrounding environment or substrate. uh.edursc.org

For thiophene-benzoate derivatives, understanding and controlling this self-assembly is key to harnessing their collective properties. The arrangement of molecules in the solid state or in thin films dramatically influences their electronic and optical behavior, such as charge carrier mobility and photoluminescence. rsc.org For instance, the formation of specific "J-aggregate" patterns can lead to significant shifts in light absorption and emission, a property that is highly desirable for sensors and organic light-emitting diodes (OLEDs). rsc.org By modifying the chemical structure, for example by changing alkyl chain lengths or other substituents, researchers can steer the self-assembly process to create materials with tailored nanoscale morphologies and, consequently, optimized macroscopic functions. uh.edursc.org

Addressing Challenges in Scalable Synthesis and Sustainable Production

While novel chemistry developed in a research lab is exciting, its real-world impact often depends on the ability to produce the compound on a large scale in a safe, cost-effective, and sustainable manner. A major challenge in scaling up the synthesis of complex molecules like Methyl 4-(5-formyl-2-thienyl)benzoate is translating high-yielding lab-scale reactions into efficient industrial processes. rsc.org Key considerations include the cost and availability of starting materials, the number of synthetic steps, the energy requirements, and the generation of waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.